1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

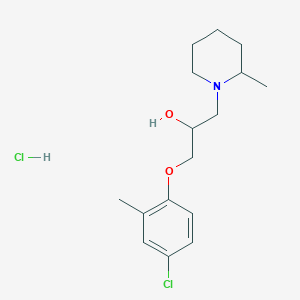

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Its structure comprises three key components:

- Aryloxy group: A 4-chloro-2-methylphenoxy moiety, providing lipophilic character and influencing receptor binding.

- Amino alcohol backbone: A propan-2-ol scaffold, common to beta-blockers like propranolol and nadolol, enabling interactions with adrenergic receptors.

- Amino substituent: A 2-methylpiperidinyl group, which modulates selectivity and pharmacokinetic properties compared to simpler alkylamino groups (e.g., isopropylamino in propranolol).

Properties

IUPAC Name |

1-(4-chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2.ClH/c1-12-9-14(17)6-7-16(12)20-11-15(19)10-18-8-4-3-5-13(18)2;/h6-7,9,13,15,19H,3-5,8,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUBNPIFMOUDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=C(C=C(C=C2)Cl)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

Formation of 4-Chloro-2-methylphenoxypropanol: This involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin under basic conditions.

Introduction of the Piperidinyl Group: The final step involves the reaction of 4-chloro-2-methylphenoxypropanol with 2-methylpiperidine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Pharmacological and Physicochemical Implications

Lipophilicity and Solubility

- The target compound’s 4-chloro-2-methylphenoxy group increases lipophilicity (logP) compared to analogues with methoxy () or unsubstituted phenyl groups. This may enhance membrane permeability but reduce aqueous solubility .

Receptor Binding and Selectivity

- Piperidine derivatives (e.g., target compound, ) often exhibit β1-selectivity due to reduced steric hindrance compared to bulkier adamantyl () or naphthyl () groups .

- Piperazine-containing analogues () may target non-adrenergic receptors (e.g., serotonin receptors) due to their polar, hydrogen-bonding capabilities .

Metabolic Stability

Biological Activity

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with diverse applications in scientific research, particularly in the fields of biology and medicine. Its unique structure, featuring a chlorinated phenoxy group and a piperidine ring, contributes to its biological activity.

- Molecular Formula : C16H25Cl2NO2

- Molar Mass : 334.28 g/mol

- CAS Number : 478654-10-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological processes, including enzyme inhibition and receptor signaling pathways.

Table 1: Potential Biological Targets

| Target | Type | Effect |

|---|---|---|

| Enzymes | Inhibitors | Modulation of metabolic pathways |

| Receptors | Agonists/Antagonists | Altered signaling pathways |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of chlorinated phenoxy compounds have been evaluated for their efficacy against various bacterial strains.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development aimed at metabolic diseases.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that a related compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting its potential in pharmacotherapy.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of chlorinated phenoxy compounds against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential applications in treating infections.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. The findings indicate:

- In vitro Studies : Laboratory studies have shown that the compound can significantly reduce cell viability in cancer cell lines, suggesting potential anticancer properties.

- Toxicological Assessments : Toxicology studies indicate that at certain concentrations, the compound may exhibit cytotoxic effects on mammalian cells while being less toxic to microbial cells.

Table 2: Summary of Research Findings

| Study Type | Findings |

|---|---|

| In vitro enzyme inhibition | Significant inhibition of cytochrome P450 enzymes |

| Antimicrobial testing | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity assessment | Reduced viability in cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can intermediates be characterized?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

- Step 1: Reacting 4-chloro-2-methylphenol with epichlorohydrin to form an epoxide intermediate.

- Step 2: Opening the epoxide with 2-methylpiperidine under basic conditions to yield the propan-2-ol derivative.

- Step 3: Salt formation using hydrochloric acid to improve crystallinity and solubility.

Characterization Methods:

- NMR Spectroscopy: Confirm regiochemistry of the phenoxy and piperidinyl groups. For example, H-NMR can distinguish between axial and equatorial protons in the piperidine ring.

- HPLC Purity Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to verify purity ≥98% .

- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Engineering Controls: Monitor airborne concentrations with gas detectors if heating or aerosolization occurs. Maintain ventilation rates ≥10 air changes per hour .

- Emergency Procedures: For accidental exposure, rinse eyes with water for 15 minutes and decontaminate skin using pH-neutral soap. Avoid ethanol, which may enhance dermal absorption .

Q. How can researchers ensure stability during storage and experimental use?

Answer:

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the hydrochloride salt .

- Stability Testing: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like free base or phenolic byproducts .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

Answer:

- Impurity Identification: Use LC-MS/MS to detect trace impurities (e.g., unreacted intermediates or diastereomers). Compare retention times and fragmentation patterns with reference standards such as (2RS)-1-(isopropylamino)-3-(4-methylphenoxy)propan-2-ol .

- Quantitative Analysis: Employ a calibration curve with spiked impurity standards (0.1–1.0% w/w) and validate method precision (RSD <2%) .

Q. What strategies are effective for resolving enantiomers or diastereomers in this compound?

Answer:

- Chiral Chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers, if present. Monitor optical rotation ([α]) for confirmation .

- X-ray Crystallography: Determine absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to piperidine-targeted receptors (e.g., sigma-1 or adrenergic receptors). Validate with mutagenesis studies on key residues (e.g., Asp106 in sigma-1) .

- In Vitro Assays: Perform competitive binding assays using radiolabeled ligands (e.g., H-DTG for sigma-1) and calculate IC values .

Q. How should contradictory data in pharmacological studies be addressed?

Answer:

- Assay Optimization: Control variables such as buffer pH (e.g., 7.4 vs. 6.5) or cell membrane integrity (via LDH release assays) to reconcile discrepancies in IC values .

- Meta-Analysis: Compare results across multiple models (e.g., cell lines vs. primary cultures) and apply statistical tools like ANOVA with post-hoc Tukey tests .

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and ensure consistent epoxide ring-opening kinetics .

- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) using response surface methodology to minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.